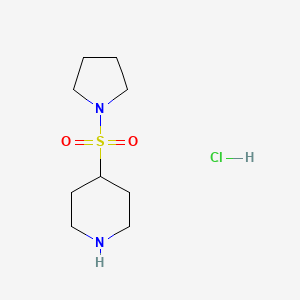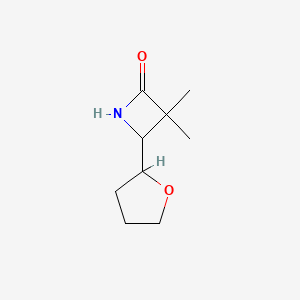
3,3-Dimethyl-4-(oxolan-2-yl)azetidin-2-one
Übersicht
Beschreibung
“3,3-Dimethyl-4-(oxolan-2-yl)azetidin-2-one” is a chemical compound with the molecular formula C9H15NO2 and a molecular weight of 169.22 . It is used for research purposes .
Synthesis Analysis
The synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings has been described in the literature . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the formula C9H15NO2 .Wissenschaftliche Forschungsanwendungen
Synthesis of Azetidin-2-ones
Azetidin-2-ones are synthesized through various chemical processes, leveraging their strained cyclic lactam structure as a versatile building block for creating a range of organic molecules. Notable methods include the Staudinger ketene-imine cycloaddition and the use of enantiomerically pure beta-lactams as intermediates for synthesizing aromatic beta-amino acids, peptides, and other biologically significant compounds (Deshmukh et al., 2004).
Transformations into Other Compounds
Azetidin-2-ones serve as precursors for synthesizing a variety of biologically relevant compounds. For instance, the transformation of azetidin-2-ones into antileishmanial agents has been documented, highlighting their potential in medicinal chemistry (Singh et al., 2012). Similarly, their transformation into aziridines and azetidines, and subsequent conversion into trans-3,4-substituted oxolanes showcases their utility in synthesizing structurally diverse molecules (Van Brabandt et al., 2006).
Biological Activities and Applications
Antimicrobial and Anticonvulsant Properties
Azetidin-2-ones have been evaluated for their antimicrobial properties against various bacterial and fungal strains, with some compounds showing significant activity (Mohite & Bhaskar, 2011). Additionally, derivatives of azetidin-2-ones have been investigated for their anticonvulsant potential, demonstrating promising results in specific models (Ghodke et al., 2017).
Antileishmanial and Anti-Inflammatory Activities
The transformation of certain azetidin-2-one derivatives has resulted in marked improvements in antiparasitic activities, with some compounds showing comparable effectiveness to clinically used drugs (Singh et al., 2012). Moreover, azetidin-2-one derivatives have also been synthesized and tested for anti-inflammatory effects, exhibiting potent results in certain cases (Sharma et al., 2013).
Safety and Hazards
The safety information for “3,3-Dimethyl-4-(oxolan-2-yl)azetidin-2-one” includes the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
3,3-dimethyl-4-(oxolan-2-yl)azetidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-9(2)7(10-8(9)11)6-4-3-5-12-6/h6-7H,3-5H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWKDTDNBYOHTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NC1=O)C2CCCO2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-{[(Tert-butoxy)carbonyl]amino}propan-2-yl)-1,2-oxazole-5-carboxylic acid](/img/structure/B1382392.png)
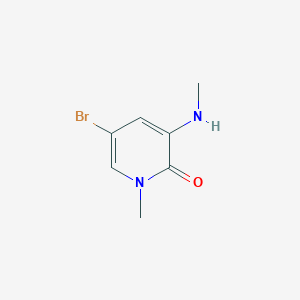
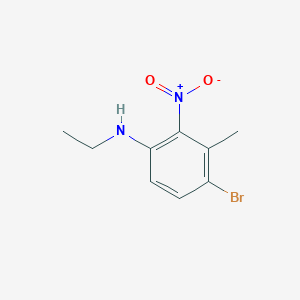






![tert-Butyl 3-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B1382407.png)
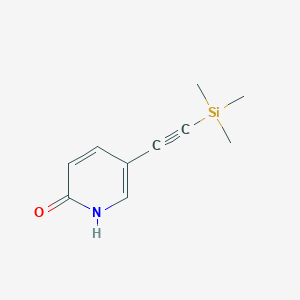
![tert-Butyl 3-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate 3,3-dioxide](/img/structure/B1382409.png)
